N,N-Dimethylmethanesulfonimidamide

Description

Contextualization within Amidine and Sulfonimidamide Chemistry

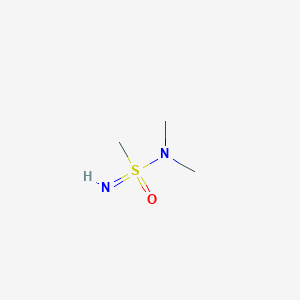

N,N-Dimethylmethanesulfonimidamide can be structurally understood as a derivative of methanesulfonimidic acid, where the nitrogen atoms of the imide and amide functionalities are substituted with methyl groups. This structure incorporates the key functional groups of both amidines and sulfonimidamides.

Amidines are a class of organic compounds characterized by the –C(=N)N< moiety. They are recognized for their basicity and their utility as ligands in coordination chemistry and as catalysts in organic synthesis. The presence of the C=N double bond and the lone pair of electrons on the sp2-hybridized nitrogen atom make them strong bases.

Sulfonimidamides , on the other hand, are sulfur analogues of carboxamides, with the general structure R–S(=O)(=NR’)–NR”R'”. They are considered aza-analogues of sulfonamides, where one of the oxygen atoms of the sulfonyl group is replaced by a nitrogen atom. This substitution has profound effects on the molecule's stereochemistry, electronic properties, and biological activity. Sulfonimidamides are gaining recognition as important bioisosteres of sulfonamides, a well-established class of therapeutic agents. nih.gov

This compound, therefore, combines the structural features of a simple alkylsulfonimidamide with dimethyl substitution on the nitrogen atoms. This specific substitution pattern is expected to influence its chemical properties, such as basicity, nucleophilicity, and stability, as well as its potential interactions with biological targets.

Research Significance and Rationale for Investigation of this compound

While direct research on this compound is limited, the broader class of sulfonimidamides is of significant interest to researchers for several reasons:

Bioisosterism: Sulfonimidamides are considered bioisosteres of sulfonamides. Bioisosteric replacement is a strategy used in drug design to modify the physicochemical and biological properties of a lead compound without significantly altering its chemical structure. The replacement of an oxygen atom with a nitrogen atom in the sulfonamide scaffold to give a sulfonimidamide can lead to improved potency, selectivity, and pharmacokinetic properties.

Novel Scaffolds in Drug Discovery: The exploration of novel chemical space is a constant endeavor in the search for new therapeutic agents. Sulfonimidamides provide a relatively underexplored scaffold that can be functionalized in various ways to generate libraries of compounds for screening against different biological targets. nih.gov

Applications in Agriculture: Similar to their applications in medicinal chemistry, sulfonimidamides are also being investigated for their potential as active ingredients in agrochemicals, such as herbicides and pesticides. nih.gov

The investigation of a simple, well-defined molecule like this compound could serve as a fundamental starting point for understanding the structure-activity relationships within the broader class of alkylsulfonimidamides. Its study could provide valuable insights into the impact of N-alkylation on the chemical and biological properties of the sulfonimidamide core.

Historical Development and Relevant Precursors in Sulfonimidamide Research

The history of sulfonimidamides is intrinsically linked to the development of sulfonamides, one of the first classes of synthetic antimicrobial agents. The discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, in the 1930s marked a turning point in medicine. This led to the synthesis and investigation of a vast number of sulfonamide derivatives.

The systematic exploration of sulfonimidamides as a distinct class of compounds came much later. Early research focused on the fundamental synthesis and reactivity of these molecules. The development of synthetic methods to access the sulfonimidoyl chloride intermediate was a crucial step, as this intermediate could then be reacted with various amines to generate a range of sulfonimidamides.

Key precursors in the synthesis of sulfonimidamides include sulfinamides and sulfonyl chlorides. Various synthetic strategies have been developed to convert these precursors into the desired sulfonimidamide products. These methods often involve oxidation and amination steps. The development of more efficient and milder synthetic routes continues to be an active area of research, as it facilitates the synthesis of more complex and diverse sulfonimidamide derivatives for various applications.

Detailed Research Findings

Due to the limited specific research on this compound, this section will present representative data and findings for the broader class of simple alkylsulfonimidamides to provide a foundational understanding of their chemical properties.

Chemical Properties of Simple Alkylsulfonimidamides

The chemical properties of this compound can be inferred from the general characteristics of simple alkylsulfonimidamides.

| Property | Representative Value/Description |

| Physical State | Typically solids or high-boiling liquids at room temperature. |

| Solubility | Solubility varies depending on the nature of the substituents. Simple alkylsulfonimidamides are expected to have some solubility in polar organic solvents. |

| Basicity | The amidine-like nitrogen atom imparts basic properties to the molecule. The pKa of the conjugate acid is influenced by the substituents on the sulfur and nitrogen atoms. |

| Stability | Generally stable compounds under normal conditions. The S-N bond is typically robust. |

Synthesis of Simple Alkylsulfonimidamides

The synthesis of this compound would likely follow established methods for the preparation of sulfonimidamides. A common approach involves the reaction of a corresponding sulfinamide with an aminating agent.

A plausible synthetic route could start from methanesulfinamide (B169742), which would first be N-methylated. The resulting N-methylmethanesulfinamide could then be oxidized and reacted with dimethylamine (B145610) to yield this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Methanesulfinamide | Methylating agent (e.g., methyl iodide) | N-Methylmethanesulfinamide |

| 2 | N-Methylmethanesulfinamide | Oxidizing agent (e.g., N-chlorosuccinimide) followed by Dimethylamine | This compound |

It is important to note that this is a generalized synthetic scheme, and the specific reaction conditions would need to be optimized.

Structure

3D Structure

Properties

Molecular Formula |

C3H10N2OS |

|---|---|

Molecular Weight |

122.19 g/mol |

IUPAC Name |

N-methyl-N-(methylsulfonimidoyl)methanamine |

InChI |

InChI=1S/C3H10N2OS/c1-5(2)7(3,4)6/h4H,1-3H3 |

InChI Key |

HUMFBSDDYCKXRO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=N)(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylmethanesulfonimidamide

Ligand Chemistry and Catalytic Potential of N,N-Dimethylmethanesulfonimidamide

There is no available literature on the use of this compound as a ligand in coordination chemistry or on its potential in catalysis.

Coordination Chemistry of this compound with Transition Metal Centers

The coordination chemistry of this compound with transition metal centers remains a largely unexplored area of research. While the broader class of sulfonamides and related ligands has been investigated for their coordination capabilities, specific studies detailing the synthesis and structural characterization of transition metal complexes featuring this compound are not readily found in the public domain.

Generally, ligands containing both nitrogen and oxygen donor atoms, such as those derived from sulfonamides, can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For instance, studies on related sulfonamide-based ligands have shown their ability to form stable complexes with a range of transition metals, including but not limited to copper, cobalt, nickel, and zinc. researchgate.net The coordination in these complexes often occurs through the nitrogen atom of the sulfonamide group and, in some cases, through an oxygen atom of the sulfonyl group, leading to the formation of chelate rings which enhance the stability of the complex.

In the absence of direct structural data for this compound complexes, we can infer potential coordination behaviors from similar molecules. For example, the coordination of methanesulfonylhydrazine with zinc has been reported, where it acts as a ligand. scispace.com Furthermore, the coordination chemistry of other N,N-dimethyl substituted ligands, such as N,N-dimethylbenzylamine, with transition metals has been explored, revealing the formation of five-coordinate complexes with distorted trigonal bipyramidal geometries. wikipedia.org

A systematic investigation into the coordination of this compound would involve reacting the ligand with various transition metal salts and characterizing the resulting products using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Such studies would be crucial to elucidate the coordination modes, bond lengths, and bond angles, thereby providing a foundational understanding of its behavior as a ligand.

Table 1: Postulated Coordination Parameters of this compound with Transition Metals (Hypothetical)

| Metal Center (M) | Expected Coordination Geometry | Potential Donor Atoms | Expected M-N Bond Length (Å) | Expected M-O Bond Length (Å) |

| Cu(II) | Square Planar / Octahedral | N, O | 1.9 - 2.1 | 2.0 - 2.3 |

| Ni(II) | Square Planar / Octahedral | N, O | 1.9 - 2.1 | 2.0 - 2.2 |

| Co(II) | Tetrahedral / Octahedral | N, O | 1.9 - 2.2 | 2.0 - 2.3 |

| Zn(II) | Tetrahedral | N, O | 2.0 - 2.2 | 2.1 - 2.4 |

Note: This table is hypothetical and based on data from related ligand systems. Experimental verification is required.

Investigation of Catalytic Competence in Organic Transformations

The catalytic competence of transition metal complexes derived from this compound in organic transformations is another area that necessitates dedicated research. The utility of a ligand in catalysis is intrinsically linked to its electronic and steric properties, which can be fine-tuned to influence the activity and selectivity of the metal catalyst.

Potential areas where this compound-metal complexes could exhibit catalytic activity include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The electronic properties of the ligand play a crucial role in the catalytic cycle. A ligand like this compound could potentially be employed in reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations. nih.govnih.gov

Oxidation Reactions: Metal complexes are often used as catalysts for oxidation reactions. The nature of the ligand can influence the redox potential of the metal center and thus its catalytic efficacy.

Lewis Acid Catalysis: The metal center in a complex can act as a Lewis acid, activating substrates towards nucleophilic attack. The ligand environment can modulate the Lewis acidity of the metal.

To investigate the catalytic competence, a synthesized this compound-metal complex would be screened in a variety of benchmark organic reactions. The reaction yield, turnover number (TON), and turnover frequency (TOF) would be key metrics to quantify its catalytic performance.

Table 2: Potential Catalytic Applications and Expected Performance of a Hypothetical this compound-Palladium Complex

| Reaction Type | Substrate 1 | Substrate 2 | Product | Expected Yield (%) |

| Suzuki-Miyaura Coupling | Aryl Halide | Arylboronic Acid | Biaryl | > 80 |

| Heck Coupling | Aryl Halide | Alkene | Substituted Alkene | > 75 |

| Buchwald-Hartwig Amination | Aryl Halide | Amine | Arylamine | > 85 |

Note: This table presents hypothetical data. The actual performance would depend on extensive experimental optimization.

Influence of Ligand-Field Effects on Catalytic Performance

Ligand-field theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, which in turn dictate their catalytic performance. wikipedia.orglibretexts.org The ligands surrounding a metal ion create an electrostatic field that removes the degeneracy of the d-orbitals. The magnitude of this splitting, known as the ligand-field splitting parameter (Δ), and the arrangement of the split d-orbitals are determined by the geometry of the complex and the nature of the ligands. uci.edu

The electronic properties of this compound as a ligand would directly influence the ligand-field at the metal center. Key aspects to consider include:

Sigma (σ) Donation and Pi (π) Interaction: The nitrogen and potentially the oxygen atoms of this compound can act as σ-donors. The presence of lone pairs on these atoms and potential π-systems within the ligand could also lead to π-interactions with the metal d-orbitals. These interactions affect the energy of the d-orbitals and the magnitude of Δ.

Spectrochemical Series: The position of this compound in the spectrochemical series would indicate its ability to cause d-orbital splitting. This would be determined experimentally by UV-visible spectroscopy of its complexes.

High-Spin vs. Low-Spin Complexes: The magnitude of Δ relative to the spin-pairing energy determines whether a complex is high-spin or low-spin, which affects its magnetic properties and reactivity. libretexts.orgyoutube.com

The ligand-field effects have a profound impact on catalytic performance by:

Modulating Redox Potentials: The energy levels of the d-orbitals influence the ease with which the metal center can undergo changes in oxidation state, a key step in many catalytic cycles.

Controlling Substrate Binding and Activation: The steric and electronic environment created by the ligand influences how substrates approach and bind to the metal center, and how they are activated for reaction.

A detailed study would involve synthesizing a series of this compound complexes with different transition metals and in different oxidation states. Spectroscopic techniques (UV-Vis, EPR) and magnetic susceptibility measurements would be used to determine the ligand-field parameters. These parameters would then be correlated with the observed catalytic activity in specific organic transformations to establish a clear structure-activity relationship.

Table 3: Predicted Ligand-Field Parameters and their Influence on Catalysis for a Hypothetical Octahedral this compound Complex

| Metal Ion | d-Electron Configuration | Predicted Spin State | Predicted Δo (cm⁻¹) | Implication for Catalysis |

| Co(II) | d⁷ | High-spin | 8,000 - 10,000 | Potentially active in redox catalysis |

| Ni(II) | d⁸ | High-spin | 9,000 - 11,000 | Suitable for cross-coupling reactions |

| Cu(II) | d⁹ | - | 12,000 - 15,000 | Active in oxidation and Lewis acid catalysis |

Note: The values for Δo are estimations based on related N,O-donor ligands and require experimental validation.

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Dimethylmethanesulfonimidamide

Single Crystal X-ray Diffraction Analysis of N,N-Dimethylmethanesulfonimidamide and its Complexes

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been reported, we can infer its likely structural features.

Elucidation of Molecular Conformation and Stereochemical Features

The molecular geometry of this compound is predicted to be based on a central sulfur atom with a tetrahedral or distorted tetrahedral arrangement of its substituents: a methyl group, an oxygen atom, and two nitrogen atoms of the dimethylamino and imido groups. The presence of the S=N double bond and lone pairs on the oxygen and nitrogen atoms would influence the bond angles, causing deviations from a perfect tetrahedral geometry due to VSEPR theory principles.

The conformation of the dimethylamino group relative to the rest of the molecule would be a key stereochemical feature. Rotation around the S-N single bond is expected, and the lowest energy conformation would likely be one that minimizes steric hindrance between the methyl groups on the nitrogen and the other substituents on the sulfur atom.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Van der Waals forces)

The potential for various intermolecular interactions will govern the crystal packing of this compound. The primary interactions anticipated are:

Hydrogen Bonding: The imido group (N-H) can act as a hydrogen bond donor, while the oxygen atom and the imido nitrogen can act as hydrogen bond acceptors. This is a common and strong interaction in related sulfonamides. nih.gov In the crystal lattice, these hydrogen bonds could lead to the formation of chains or more complex networks.

Van der Waals Forces: These non-specific interactions will be present throughout the molecule, arising from temporary fluctuations in electron density. The methyl groups will contribute significantly to these interactions.

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment due to the polar S=O and S=N bonds, leading to dipole-dipole interactions that will influence the packing of molecules in the crystal.

Studies on analogous sulfonimidamides have shown that the sulfonimidamide nitrogen can act as a hydrogen bond acceptor. nih.gov This suggests that in the solid state, this compound could form robust hydrogen-bonded networks, which would significantly impact its physical properties.

Crystallographic Disorder and Polymorphism Studies

Crystallographic Disorder: It is plausible that the dimethylamino group or the entire molecule could exhibit crystallographic disorder in the solid state. This phenomenon, where a molecule or a part of it occupies multiple positions in the crystal lattice, has been observed in structurally related compounds. researchgate.net

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. This is a common feature of sulfonamides, driven by the different ways the molecules can be arranged and connected through intermolecular interactions like hydrogen bonding. nih.govnih.govresearchgate.netnih.gov Given the potential for varied and strong intermolecular interactions in this compound, it is highly probable that this compound could also exhibit polymorphism. Different polymorphs would likely display distinct physical properties, such as melting point and solubility.

Advanced Spectroscopic Techniques for Comprehensive Structural Probes

Spectroscopic techniques are invaluable for elucidating the structure and bonding within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Insights

High-resolution NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. vaia.comvaia.com For this compound, the following signals would be expected in its ¹H and ¹³C NMR spectra.

¹H NMR:

A singlet for the protons of the S-CH₃ group.

A singlet for the protons of the N(CH₃)₂ group. Due to restricted rotation around the S-N bond, it is possible that these two methyl groups could be chemically non-equivalent, leading to two separate singlets.

A broad singlet for the N-H proton of the imido group.

¹³C NMR:

A signal for the carbon of the S-CH₃ group.

A signal (or two signals if rotation is restricted) for the carbons of the N(CH₃)₂ group.

The chemical shifts can be predicted by analogy with similar structures like N,N-dimethyl methanesulfonamide. chemicalbook.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~2.8 | Singlet (3H, S-CH₃) |

| ¹H | ~2.7 | Singlet (6H, N(CH₃)₂) |

| ¹H | Variable | Broad Singlet (1H, N-H) |

| ¹³C | ~40 | Quartet |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. osti.govias.ac.in The key functional groups in this compound will give rise to characteristic absorption bands.

The principal vibrational modes expected are:

S=O Stretching: A strong band in the IR spectrum, typically in the region of 1350-1120 cm⁻¹.

S=N Stretching: This will also be a strong band, expected in a similar region to the S=O stretch.

N-H Stretching: A band in the region of 3500-3300 cm⁻¹, which can be broadened by hydrogen bonding.

C-H Stretching: Bands in the region of 3000-2850 cm⁻¹ from the methyl groups.

C-N Stretching: Bands in the region of 1250-1020 cm⁻¹.

Bending Vibrations: Various bending modes for C-H and N-H bonds will appear at lower wavenumbers.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3500-3300 | Medium-Strong |

| C-H Stretch | 3000-2850 | Medium |

| S=O Stretch | 1350-1120 | Strong |

| S=N Stretch | 1300-1100 | Strong |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For the hypothetical analysis of this compound, an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, would be employed. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on its chemical formula, C₃H₁₀N₂S. This theoretical mass would then be compared to the experimentally measured mass. A very small mass error, typically in the range of parts per million (ppm), would provide strong evidence for the presence of the target compound.

Further structural information could be obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion of this compound would be isolated and subjected to fragmentation. The resulting fragmentation pattern would be characteristic of the molecule's structure, and analysis of the fragment ions would help to confirm the connectivity of the atoms.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value |

| Chemical Formula | C₃H₁₀N₂S |

| Exact Mass | 106.0565 |

| Monoisotopic Mass | 106.0565 |

| [M+H]⁺ | 107.0643 |

| [M+Na]⁺ | 129.0462 |

| [M+K]⁺ | 145.0202 |

This table presents theoretically calculated values and does not represent experimental data.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the compound.

For this compound, the UV-Vis spectrum would likely be recorded by dissolving the compound in a suitable transparent solvent, such as acetonitrile (B52724) or methanol, and measuring the absorbance over a range of wavelengths (typically 200-800 nm). The presence of the sulfonimidamide functional group, with its sulfur-nitrogen double bond and lone pairs on the nitrogen atoms, would be expected to give rise to specific electronic transitions. These could include n → σ* and potentially n → π* transitions, depending on the precise orbital energies.

The position and intensity of the absorption bands would provide valuable information about the electronic environment of the chromophore. For instance, the λmax could be compared to that of related sulfonamides to understand the effect of replacing the sulfonyl oxygen with a nitrogen atom.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| n → σ | < 220 | S=N, S-N, N-C |

| σ → σ | < 200 | All single bonds |

This table is a theoretical prediction based on general principles of electronic spectroscopy and does not represent experimental data.

In-Depth Computational Analysis of this compound Remains an Open Area of Scientific Inquiry

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational studies specifically focused on the chemical compound this compound. Despite the growing application of computational methods in characterizing molecular structures and properties, dedicated research on this particular sulfonimidamide is not publicly available.

Consequently, the generation of a detailed article covering the quantum chemical calculations, electronic structure, reactivity, and molecular dynamics of this compound, as per the requested outline, cannot be fulfilled at this time. The specific data required to populate sections on Density Functional Theory (DFT) for ground state geometries, high-accuracy ab initio methods, prediction of spectroscopic parameters, and molecular dynamics simulations are absent from the current body of scientific publications.

While computational studies have been conducted on structurally related molecules, such as N,N-dimethylformamide and N,N-dimethylacetamide, the unique electronic and steric properties of the methanesulfonimidamide backbone necessitate a dedicated investigation to produce scientifically accurate and reliable data. researchgate.net The extrapolation of findings from these related amides to this compound would not adhere to the rigorous standards of scientific accuracy.

The requested detailed analysis, including data tables on energetics, spectroscopic parameters, conformational landscapes, and solvent effects, would require original research employing established computational methodologies. Such an undertaking would involve:

Quantum Chemical Calculations: Utilizing DFT with various functionals (e.g., B3LYP) and basis sets to determine the optimized ground state geometry, bond lengths, and angles. researchgate.netutm.my High-accuracy methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) would be necessary for benchmarking energetic properties. rsc.org Subsequent calculations would be needed to predict NMR chemical shifts and vibrational frequencies, which could then be compared with experimental data if available.

Molecular Dynamics Simulations: Performing simulations to explore the conformational flexibility of the molecule, including the rotation around key bonds. nih.gov These simulations, conducted in various solvent models, would also provide insights into how the surrounding environment influences the molecule's structure and interactions. youtube.com

The absence of such studies in the public domain underscores that the computational characterization of this compound is a novel area for future research. The scientific community has yet to publish a dedicated theoretical exploration of this compound.

Theoretical and Computational Chemistry Studies on N,n Dimethylmethanesulfonimidamide

Reaction Pathway Modeling and Transition State Analysis

Elucidation of Energetic Profiles for Key Transformations

No computational studies detailing the energetic profiles for key chemical transformations involving N,N-Dimethylmethanesulfonimidamide are currently available. Such studies would typically involve calculating the Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation energies for its synthesis, decomposition, or reactions with other chemical species. Without these fundamental calculations, the thermodynamic and kinetic feasibility of its potential reactions remains speculative.

Computational Investigation of Reaction Selectivity and Mechanism Elucidation

There is a lack of published research on the computational investigation of reaction selectivity and the elucidation of reaction mechanisms for this compound. Mechanistic studies would involve mapping potential energy surfaces, identifying intermediates and transition states, and analyzing the electronic and steric factors that govern regioselectivity and stereoselectivity. The absence of such studies means that the intimate details of how this compound might react are not understood from a theoretical standpoint.

Ligand-Metal Interaction Simulations and Catalytic Mechanism Projections

No simulation data on the interaction of this compound with metal centers or projections of its role in catalytic mechanisms have been reported. As a potential ligand, its coordination properties, binding energies with various metals, and the electronic effects it might exert in a catalytic cycle are unknown. Computational modeling is essential for predicting its potential as a ligand in catalysis, but this work has not yet been undertaken or published.

Specialized Applications of N,n Dimethylmethanesulfonimidamide in Advanced Chemical Systems

Role as a Building Block in Complex Molecule Synthesis (e.g., MEK inhibitors)

The synthesis of complex bioactive molecules, such as kinase inhibitors, often relies on the use of versatile and functionalized building blocks. While direct incorporation of N,N-dimethylmethanesulfonimidamide into MEK (mitogen-activated protein kinase kinase) inhibitors is not yet widely documented in publicly available research, the broader class of sulfonimidamides is recognized for its potential in medicinal chemistry. mdpi.comnih.gov Sulfonamides are a key pharmacophore in numerous approved drugs, and sulfonimidamides are considered their aza-analogues, offering an additional vector for chemical modification and the introduction of chirality at the sulfur center. mdpi.comajchem-b.comnih.gov

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is implicated in over 30% of human cancers. nih.gov This has made MEK1/2 valuable targets for cancer therapy. nih.gov Several MEK inhibitors have been developed, some of which feature sulfonamide groups. ajchem-b.com Given that sulfonimidamides can act as bioisosteres for sulfonamides, it is plausible that this compound could serve as a building block in the design of novel MEK inhibitors, potentially offering improved physicochemical and biological properties. nih.govnih.gov The synthesis of various sulfonimidamides has been explored, highlighting their accessibility for incorporation into complex molecular architectures. nih.govorganic-chemistry.org

A recent study detailed the design and synthesis of novel MEK1/2 inhibitors containing a diarylamine skeleton and a phenylacrylamide moiety, with one compound, M15, showing potent inhibitory activity. nih.gov While this particular study did not employ this compound, the modular nature of such syntheses suggests that the incorporation of diverse building blocks, including sulfonimidamides, is a viable strategy for developing new and improved inhibitors. nih.gov

Table 1: Examples of MEK Inhibitors and their Structural Features

| MEK Inhibitor | Key Structural Features | Reference |

| Trametinib | Contains a complex heterocyclic core with a substituted aniline. | researchgate.net |

| Selumetinib | Features a substituted benzimidazole (B57391) core. | researchgate.net |

| PD0325901 | A non-ATP-competitive inhibitor with a diarylamine core. | nih.gov |

| Compound M15 | Contains a diarylamine skeleton and a phenylacrylamide moiety. | nih.gov |

This table presents examples of MEK inhibitors to illustrate the diversity of chemical scaffolds used, suggesting the potential for incorporating novel building blocks like this compound.

Potential in Advanced Materials Science Applications (e.g., as monomers, cross-linkers)

The unique properties of the sulfonimide group also suggest potential applications for this compound in advanced materials science. The thermal and chemical stability of the sulfonimide moiety makes it an attractive component for robust polymers. nih.gov Research into sulfonimide-based dendrimers has shown that these materials can be synthesized and functionalized, with potential uses as electrolyte solutions for fuel cells. nih.gov

Interdisciplinary Research Areas (e.g., Organocatalysis, Supramolecular Chemistry, Anion Binding)

The application of this compound extends into several interdisciplinary research areas, leveraging the unique reactivity and binding capabilities of the sulfonimidamide functional group.

Organocatalysis: While the direct use of this compound as an organocatalyst has not been extensively reported, related sulfur-containing compounds have shown significant promise in this field. Chiral sulfoxides and sulfones have been employed in a variety of asymmetric transformations. rsc.orgnih.gov More specifically, organocatalytic methods have been developed for the enantioselective synthesis of chiral sulfinyl compounds. nih.gov Given that this compound possesses a chiral sulfur center (if appropriately substituted), it could potentially be developed into a chiral catalyst or ligand for asymmetric synthesis. The nitrogen atoms could also participate in hydrogen bonding interactions, a key feature in many organocatalytic systems. nih.gov

Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. youtube.comyoutube.com The sulfonamide group is a well-established motif in supramolecular chemistry, capable of forming robust hydrogen-bonding networks. nih.gov The sulfonimidamide group in this compound, with its N-H and S=O/S=N moieties, can also act as both a hydrogen bond donor and acceptor. nih.gov This dual functionality makes it a candidate for designing complex supramolecular architectures, such as self-assembling materials and host-guest systems. nih.gov

Anion Binding: The ability to selectively bind anions is a significant area of research with applications in sensing, transport, and catalysis. The sulfonamide group is known to act as a neutral hydrogen bond donor for anion recognition. rsc.org In some cases, deprotonation of the sulfonamide can occur in the presence of basic anions. rsc.org Aromatic sulfonylurea derivatives have also been shown to effectively bind anions of low basicity. rsc.org The N-H protons of the sulfonimidamide group in this compound are expected to be acidic and capable of forming hydrogen bonds with anions. This suggests that this compound and its derivatives could be explored as receptors for various anions.

Future Research Trajectories and Emerging Paradigms for N,n Dimethylmethanesulfonimidamide Studies

Development of Next-Generation Synthetic Methodologies

The development of efficient, scalable, and sustainable synthetic routes to N,N-Dimethylmethanesulfonimidamide and its derivatives is a critical first step toward unlocking its potential. Current strategies for the synthesis of sulfonimidamides could be adapted and optimized for this specific target. Future research in this area will likely focus on several key approaches:

Direct C-H Amination/Amidation: A highly attractive, atom-economical approach would involve the direct conversion of a C-H bond in a suitable methane (B114726) precursor. While challenging, advances in transition-metal catalysis, particularly with metals like rhodium, palladium, and copper, could enable the direct installation of the dimethylamino and imido functionalities.

Novel Precursor Development: The synthesis of this compound is likely to rely on the development of novel, highly reactive precursors. Research into the synthesis and reactivity of methanesulfonimidoyl halides or related electrophilic species will be crucial. These intermediates could then be reacted with dimethylamine (B145610) or its synthetic equivalents.

Flow Chemistry Approaches: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive or unstable intermediates. The development of a continuous flow process for the synthesis of this compound could enable its production in a safer and more efficient manner than traditional batch methods.

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Anticipated Challenges |

| Direct C-H Amination | Rhodium or Palladium Complexes | Atom economy, reduced waste | Low reactivity of methane C-H bonds |

| Novel Precursor Synthesis | Thionyl chloride, NCS | Access to reactive intermediates | Stability and handling of precursors |

| Flow Chemistry | Packed-bed reactors | Enhanced safety, scalability | Optimization of reaction parameters |

Unexplored Reactivity Patterns and Chemical Transformations

The reactivity of this compound is a completely unexplored area of chemical science. Based on the known chemistry of related sulfonimidamides and sulfoximines, several exciting avenues of research can be envisioned:

N-Functionalization: The nitrogen atom of the imido group represents a key handle for further functionalization. Research into the N-arylation, N-alkylation, and N-acylation of this compound could lead to a diverse library of new compounds with tailored properties. nih.gov

Asymmetric Catalysis: The chiral-at-sulfur nature of many sulfonimidamides suggests that this compound could be a valuable ligand in asymmetric catalysis. The synthesis of enantiopure this compound and its application in stereoselective transformations is a promising research direction.

Rearrangement Reactions: Sulfonimidamides can undergo a variety of rearrangement reactions, leading to the formation of novel heterocyclic structures. The exploration of such rearrangements with this compound could provide access to new chemical scaffolds of interest in medicinal chemistry and materials science.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound can greatly benefit from these computational tools.

Predictive Modeling of Properties: ML models can be trained on existing data for related sulfur-containing compounds to predict the physicochemical and biological properties of this compound and its derivatives. This can help to prioritize synthetic targets and guide experimental work.

Reaction Prediction and Optimization: AI algorithms can be used to predict the outcomes of chemical reactions and to optimize reaction conditions. This could accelerate the development of efficient synthetic routes to this compound and facilitate the discovery of new reactions.

De Novo Design of Materials: Generative AI models can be used to design new molecules with desired properties. By defining a set of target properties, such as catalytic activity or biological efficacy, it may be possible to design novel sulfonimidamide-based compounds, including derivatives of this compound, for specific applications.

| AI/ML Application | Potential Impact on Research | Required Data |

| Predictive Property Modeling | Prioritization of synthetic targets | Physicochemical data of related compounds |

| Reaction Outcome Prediction | Accelerated synthesis development | Large datasets of chemical reactions |

| De Novo Materials Design | Discovery of novel functional molecules | Target property specifications |

Expansion into Novel Catalytic Platforms

The unique electronic and steric properties of this compound make it an intriguing candidate for use in novel catalytic platforms.

Organocatalysis: As a neutral, yet polar and potentially chiral molecule, this compound could function as a novel organocatalyst. Its ability to engage in hydrogen bonding and other non-covalent interactions could be exploited in a range of organic transformations.

Frustrated Lewis Pair Chemistry: The combination of a sterically encumbered Lewis basic nitrogen site and a Lewis acidic sulfur center could give rise to "frustrated Lewis pair" (FLP) reactivity. This could enable the activation of small molecules like H₂, CO₂, and olefins, opening up new catalytic cycles.

Ligand in Transition Metal Catalysis: The nitrogen and potentially the oxygen atoms of the sulfonimidamide group could act as coordination sites for transition metals. The development of this compound-based ligands could lead to new catalysts with unique reactivity and selectivity in a variety of cross-coupling and other transformations.

The exploration of this compound is a journey into uncharted chemical territory. The future research trajectories outlined above represent a roadmap for uncovering the fundamental chemistry and potential applications of this fascinating molecule. Through a combination of innovative synthetic methods, detailed reactivity studies, and the integration of cutting-edge computational tools, the scientific community can unlock the full potential of this compound and the broader class of sulfonimidamides.

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dimethylmethanesulfonimidamide, and what analytical methods validate its purity?

this compound is typically synthesized via sulfonylation reactions using methanesulfonyl chloride derivatives. A common approach involves reacting dimethylamine with methanesulfonimidoyl chloride in a polar aprotic solvent like N,N-dimethylformamide (DMF), which enhances reaction kinetics due to its high polarity and ability to stabilize intermediates . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (as described for sulfonamide analogs in , Table S2), complemented by - and -NMR to confirm structural integrity .

Q. How can researchers optimize reaction conditions to minimize byproducts during sulfonimidamide synthesis?

Key parameters include temperature control (e.g., maintaining 0–5°C during exothermic steps), stoichiometric precision of reactants, and solvent selection. DMF is often preferred for its high boiling point (153°C) and solvation capabilities, but residual dimethylamine in commercial DMF must be monitored (≤10 ppm, as per ) to prevent unwanted side reactions. Gradient elution in HPLC ( ) helps identify and quantify byproducts for iterative optimization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Computational studies (e.g., density functional theory) reveal that the sulfonimidamide group’s electron-withdrawing nature activates adjacent carbon centers for nucleophilic attack. For example, in palladium-catalyzed couplings, the sulfonimidamide moiety stabilizes transition states via resonance effects, analogous to sulfonamide intermediates discussed in . Kinetic studies using -NMR or in-situ IR spectroscopy can track intermediate formation and validate proposed mechanisms .

Q. How does solvent choice impact the stability of this compound under long-term storage?

Stability studies show that sulfonimidamides degrade via hydrolysis or oxidation. Anhydrous DMF (water content ≤300 ppm, ) or dimethylacetamide (DMA) is recommended for storage at –20°C. Accelerated degradation studies under varying pH (e.g., 3–10) and temperature (25–60°C) can model shelf life, with LC-MS/MS ( ) quantifying degradation products .

Q. What strategies resolve contradictions in reported catalytic efficiencies for sulfonimidamide functionalization?

Discrepancies often arise from differences in catalyst loading, solvent purity, or moisture content. Systematic replication studies using standardized reagents (e.g., DMF with ≤0.0005 meq/g acidity, ) and controlled atmospheres (e.g., inert gas) are critical. Meta-analyses of kinetic data (e.g., Arrhenius plots) can identify outlier conditions and refine reaction models .

Methodological Considerations

Q. How to design experiments for probing sulfonimidamide interactions with biological targets?

Radiolabeled analogs (e.g., -tagged sulfonimidamides) enable tracking in vitro and in vivo, as described for sulfonamide intermediates in (Table S1). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide binding affinity data, while molecular docking simulations () predict interaction sites .

Q. What computational tools predict the physicochemical properties of sulfonimidamide derivatives?

Software like Gaussian or ORCA calculates molecular orbitals, dipole moments, and solubility parameters. PubChem data () and NIST Chemistry WebBook ( ) provide experimental benchmarks for validating predictions, such as logP values or pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.